molecular formula C12H10Cl2N2O2S B13773296 Ethyl 2-amino-3,5-dichlorophenyl thiazole-5-carboxylate

Ethyl 2-amino-3,5-dichlorophenyl thiazole-5-carboxylate

Cat. No.: B13773296
M. Wt: 317.2 g/mol
InChI Key: PDNQPIMWWJXBAA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3,5-dichlorophenyl thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3,5-dichlorophenyl thiazole-5-carboxylate typically involves the reaction of 2-amino-3,5-dichlorobenzaldehyde with thiourea and ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3,5-dichlorophenyl thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted thiazoles, and various derivatives depending on the specific reaction conditions .

Scientific Research Applications

Ethyl 2-amino-3,5-dichlorophenyl thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-amino-3,5-dichlorophenyl thiazole-5-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and dichlorophenyl groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C12H10Cl2N2O2S

Molecular Weight

317.2 g/mol

IUPAC Name

ethyl 2-amino-4-(3,5-dichlorophenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H10Cl2N2O2S/c1-2-18-11(17)10-9(16-12(15)19-10)6-3-7(13)5-8(14)4-6/h3-5H,2H2,1H3,(H2,15,16)

InChI Key

PDNQPIMWWJXBAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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